molecular formula C12H8Br2O3S B14003760 2,2'-Sulfinylbis[4-bromophenol] CAS No. 53347-31-2

2,2'-Sulfinylbis[4-bromophenol]

Cat. No.: B14003760
CAS No.: 53347-31-2
M. Wt: 392.06 g/mol
InChI Key: ZCOYXFAPPXRXMJ-UHFFFAOYSA-N
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Description

2,2’-Sulfinylbis[4-bromophenol] is an organic compound with the molecular formula C12H8Br2O3S It is a derivative of bromophenol, where two bromophenol molecules are linked via a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfinylbis[4-bromophenol] typically involves the reaction of 4-bromophenol with sulfur-containing reagents. One common method is the nucleophilic aromatic substitution reaction, where 4-bromophenol reacts with sulfur dichloride (SCl2) under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution process .

Industrial Production Methods

Industrial production of 2,2’-Sulfinylbis[4-bromophenol] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfinylbis[4-bromophenol] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), sulfur dichloride (SCl2)

Major Products Formed

    Oxidation: 2,2’-Sulfonylbis[4-bromophenol]

    Reduction: 2,2’-Sulfidebis[4-bromophenol]

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2’-Sulfinylbis[4-bromophenol] has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological molecules and its effects on cellular processes.

    Medicine: Due to its potential biological activities, 2,2’-Sulfinylbis[4-bromophenol] is being explored as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,2’-Sulfinylbis[4-bromophenol] involves its interaction with specific molecular targets. The sulfinyl group in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The bromine atoms can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Sulfonylbis[4-bromophenol]: This compound is similar to 2,2’-Sulfinylbis[4-bromophenol] but has a sulfone group instead of a sulfinyl group.

    2,2’-Sulfidebis[4-bromophenol]: This compound has a sulfide group instead of a sulfinyl group.

    4-Bromophenol: The parent compound from which 2,2’-Sulfinylbis[4-bromophenol] is derived.

Uniqueness

2,2’-Sulfinylbis[4-bromophenol] is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The sulfinyl group can undergo various chemical transformations, making the compound versatile for different applications in research and industry .

Properties

CAS No.

53347-31-2

Molecular Formula

C12H8Br2O3S

Molecular Weight

392.06 g/mol

IUPAC Name

4-bromo-2-(5-bromo-2-hydroxyphenyl)sulfinylphenol

InChI

InChI=1S/C12H8Br2O3S/c13-7-1-3-9(15)11(5-7)18(17)12-6-8(14)2-4-10(12)16/h1-6,15-16H

InChI Key

ZCOYXFAPPXRXMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)C2=C(C=CC(=C2)Br)O)O

Origin of Product

United States

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